molecular formula C16H17NO4 B2533088 4-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid CAS No. 500728-32-5

4-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid

Cat. No. B2533088
CAS RN: 500728-32-5
M. Wt: 287.315
InChI Key: NPBGZYKFJSAZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid is a derivative of pyrrole, a five-membered heterocyclic compound. Pyrrole derivatives are known for their diverse applications in pharmaceuticals and materials science due to their unique chemical properties. The ethoxycarbonyl group and the benzoic acid moiety in the compound suggest potential for interaction with biological systems and possible utility in the synthesis of more complex organic molecules.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the formation of the pyrrole ring followed by functionalization at various positions. In the case of 4-pyrrol-1-yl benzoic acid hydrazide analogs, the synthesis involves the condensation of pyrrole carboxaldehydes with hydrazides to form hydrazide-hydrazones, which can be further modified to produce a variety of compounds with potential antibacterial and antitubercular properties . The synthesis of these compounds is typically characterized by spectroscopic methods such as FT-IR, NMR, and mass spectrometry, ensuring the correct structure and purity of the synthesized molecules.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using X-ray diffraction, as demonstrated by the analysis of a related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester . The crystal structure reveals the spatial arrangement of the substituents around the pyrrole ring and the intermolecular interactions that contribute to the stability of the crystal. These structural insights are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Pyrrole derivatives undergo various chemical reactions, including condensation, substitution, and redox reactions, which allow for the introduction of different functional groups. The synthesis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves a condensation reaction, which is a common strategy for constructing complex molecules from simpler precursors . The reactivity of the pyrrole ring and its substituents is influenced by the electronic properties of the attached groups, which can be studied through spectroscopic and computational methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. For instance, the presence of an electron-releasing group on the benzene ring of a pyrrole derivative can lead to a bathochromic shift in acid solution, indicating changes in the electronic structure of the molecule . Additionally, the formation of dimers through hydrogen bonding and other non-covalent interactions can significantly affect the physical properties of these compounds .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Pyrrolylcarboxamides Synthesis : A study by Bijev, Prodanova, and Nankov (2003) describes the synthesis of new substituted 1H-1-pyrrolylcarboxamides, which have potential pharmacological interest. They utilized compounds including 2-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-1-pyrrolyl]acetic acid for this purpose, demonstrating the chemical versatility of these compounds in drug development (Bijev, Prodanova, & Nankov, 2003).

Material Science Applications

  • Solid Thermo-Responsive Material : Han et al. (2013) discovered that an aryl-substituted pyrrole derivative, similar in structure to the compound , can be used to create a thermo-responsive material for temperature monitoring devices. This highlights the potential of these compounds in material science applications (Han et al., 2013).

Chemical Reactions and Properties

  • Reactivity with Hydrazines : Mikhed’kina et al. (2009) studied the reaction of a similar compound, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, with hydrazines, leading to the formation of pyrazoles. This research provides insights into the reactivity of these compounds, which is crucial for developing new chemical reactions (Mikhed’kina et al., 2009).

Molecular Structure and Analysis

  • Structural Analysis : Silva et al. (2006) conducted an experimental and calculated structural analysis of a related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester. Such studies are critical for understanding the physical and chemical properties of these compounds (Silva et al., 2006).

Potential Medicinal Applications

  • Antibacterial and Antitubercular Agents : Joshi et al. (2008) synthesized new analogs of 4-pyrrol-1-yl benzoic acid, showing promising antibacterial and antitubercular activities. This suggests the potential of derivatives of 4-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid in medicinal chemistry (Joshi et al., 2008).

properties

IUPAC Name

4-(3-ethoxycarbonyl-2,5-dimethylpyrrol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-4-21-16(20)14-9-10(2)17(11(14)3)13-7-5-12(6-8-13)15(18)19/h5-9H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBGZYKFJSAZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C)C2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.